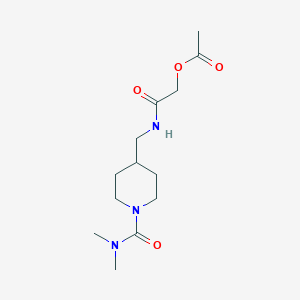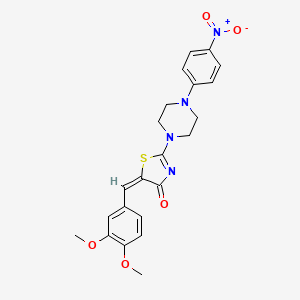
2-(ethylthio)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(ethylthio)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a carboxamide derived from benzoic acid . It also contains a tolyl group, which is a functional group related to toluene . The tolyl group has the general formula CH3C6H4−R, where R is a substituent . The compound also includes an ethylthio group and a tetrazolyl group .
Molecular Structure Analysis
The molecular structure of “this compound” is complex due to the presence of multiple functional groups. The tolyl group is an aryl group derived from toluene and can exist in three possible structural isomers depending on the relative position of the methyl and the R substituent on the aromatic ring . The benzamide part of the molecule is a carboxamide derived from benzoic acid . The specific arrangement and orientation of these groups within the molecule would require more detailed analysis, such as quantum-chemical calculations .Chemical Reactions Analysis
Amides, including benzamides, can undergo various chemical reactions. They can be hydrolyzed under acidic or basic conditions to form carboxylic acids and amines . They can also be reduced to amines . The specific reactions that “this compound” can undergo would depend on the conditions and reagents used.Applications De Recherche Scientifique
Synthesis and Derivatization
Studies on derivatizations of related compounds like 4 (1H)-Quinazolinones reveal their potential in creating novel compounds with various functional groups, indicating their utility in synthetic organic chemistry and drug discovery. For example, reactions of substituted benzamides have led to the creation of compounds with potential biological activities, demonstrating the versatility of these chemical frameworks in synthesizing new molecules with designed properties (Ozaki, Yamada, & Oine, 1983).
Photophysical Properties
Research into the photophysical characteristics of benzimidazole, benzoxazole, and benzothiazole derivatives highlights the potential of these compounds in developing fluorescent materials. Such studies provide insights into the effects of solvent polarity on the absorption-emission properties, offering applications in the design of materials for optical and electronic devices (Padalkar et al., 2011).
Antiviral Activities
Benzamide-based compounds have been explored for their antiviral activities, with novel synthesis routes leading to derivatives showing remarkable activity against viruses like the avian influenza. This research avenue demonstrates the potential of these compounds in the development of new antiviral drugs, highlighting the importance of chemical synthesis in combating infectious diseases (Hebishy, Salama, & Elgemeie, 2020).
Electrophysiological Activity
The cardiac electrophysiological activity of N-substituted benzamides indicates their potential as selective class III agents for treating arrhythmias. Such studies underscore the significance of these compounds in developing new therapeutic agents for cardiovascular diseases, showcasing the intersection of organic chemistry and pharmacology (Morgan et al., 1990).
Propriétés
IUPAC Name |
2-ethylsulfanyl-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c1-3-25-16-7-5-4-6-15(16)18(24)19-12-17-20-21-22-23(17)14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3,(H,19,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCSWRYPVPFKLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC2=NN=NN2C3=CC=C(C=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(2,3-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2409882.png)



![Benzyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2409889.png)




![N-[[3-(3,5-Dimethylpyrazol-1-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2409897.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2409899.png)
![N-(2-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![7-Fluoro-3-[[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2409903.png)